molecular formula C8H14N2O2 B134302 LEVETIRACETAM-D6 CAS No. 1133229-30-7

LEVETIRACETAM-D6

カタログ番号 B134302
CAS番号: 1133229-30-7
分子量: 176.25 g/mol
InChIキー: HPHUVLMMVZITSG-QXMLZOKMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide has been extensively studied using density functional theory (DFT) computations, which are a reliable tool for predicting molecular structures and vibrational wave numbers. The studies have reported the molecular structure, harmonic vibrational frequencies, and spectroscopic characterization of the compound. DFT calculations, utilizing basis sets such as 6-31G(d,p) and 6-31+G(d,p), have been employed to determine the harmonic frequencies and to analyze the vibrational spectra with the help of Normal Coordinate Analysis (NCA) and the Scaled Quantum Mechanical Force Field Methodology (SQMFF) . Additionally, ab initio Hartree Fock (HF) and DFT calculations (B3PW91, B3LYP) with the same basis set have been used for structural and spectroscopic analyses, providing a complete vibrational interpretation based on the calculated Potential Energy Distribution (PED) .

Synthesis Analysis

The synthesis of related compounds has been described, providing insight into the methods that could potentially be applied to the synthesis of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide. For instance, the synthesis of (S)-2-amino-4-(methylthio)butyramide was achieved by reacting methyl (S)-2-amino-4-(methylthio)butyrate hydrochloride with a saturated ammonia solution. Further reactions with hydrochloric acid in methanol and subsequent reaction with 4-chlorobutyryl chloride catalyzed by tetrabutylammonium bromide (TBAB) and potassium hydroxide in dichloromethane led to the synthesis of a related compound, (S)-4-(methylthio)-2-(2-oxopyrrolidin-1-yl)butyramide . These methods could potentially be adapted for the synthesis of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound has been analyzed through various computational methods. The NBO analysis has been used to calculate the change in electron density in the σ* and π* antibonding orbitals and to estimate stabilization energies, providing evidence of stabilization due to hyperconjugation of hydrogen-bonded interactions . Furthermore, the global chemical parameters and local descriptor of reactivity through the Fukui function have been studied, offering insights into the compound's reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide have been calculated, including the heat of formation (HOF) and density, which are essential for evaluating detonation properties using Kamlet-Jacobs equations. The linear polarizability and the first-order hyperpolarizability values of the molecule have been computed, indicating the molecule's response to electric fields . Comparative studies on UV-Vis spectral analysis between experimental and theoretical methods have been performed, and the thermodynamic properties of the compound at different temperatures have been calculated, establishing relationships between these properties and temperature .

科学的研究の応用

持続可能な合成

LEVETIRACETAM-D6は、てんかん治療に広く用いられている有効成分であるレベチラセタムの持続可能な合成に使用されてきました . 動的キネティック分解とルテニウム触媒によるex-cellアノード酸化を含む新しい合成方法が記述されています . この方法は、既存のルートよりもはるかに持続可能なレベチラセタムへのアクセスを提供します .

抗てんかん薬(AED)

This compoundは、発作のコントロールに効果的であることが示されているAEDです . これは、シナプス小胞タンパク質2A(SV2A)との相互作用を通じて、新しい作用機序を持っています . これは、患者にとって非常に忍容性が高いです .

定量のための内部標準

この化合物は、尿などの生物学的マトリックスにおけるレベチラセタムレベルの定量のための内部標準として適しています . これは、臨床毒性学、尿薬物検査、または法医学分析アプリケーション用のLC / MSまたはGC / MSによる同位体希釈法で使用できます .

神経保護特性

抗てんかん特性に加えて、this compoundは神経保護特性も示しています . これらの特性により、神経変性疾患の治療のための潜在的な候補になります <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.5

作用機序

Target of Action

Levetiracetam-D6, also known as (2S)-2-[2-Oxo(2H_6_)pyrrolidin-1-yl]butanamide or (2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide, primarily targets the synaptic vesicle protein 2A (SV2A) . SV2A is a protein that plays a crucial role in the regulation of neurotransmitter release in the brain . In addition to SV2A, this compound also interacts with other molecular targets that involve calcium homeostasis , the GABAergic system , and AMPA receptors .

Mode of Action

This compound exerts its action through an interaction with SV2A . This interaction results in the modulation of neurotransmitter release, thereby affecting neuronal excitability and seizure activity . The compound’s interaction with other targets like calcium channels and GABAergic system further contributes to its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .

Biochemical Pathways

It is known that the drug’s interaction with sv2a and other targets influences several neuronal processes, includingcalcium homeostasis and neurotransmitter release . These interactions can lead to downstream effects such as reduced neuronal excitability and seizure activity .

Pharmacokinetics

This compound exhibits predictable, linear, and dose-proportional pharmacokinetics . The compound’s pharmacokinetics is influenced by factors such as body weight and renal function . Children, for instance, show higher clearance per kilogram body weight than adults, indicating that a higher dosage is required for children per kilogram body weight . Additionally, coadministered medications can also influence the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release via its interaction with SV2A . This leads to a decrease in neuronal excitability and seizure activity . The drug’s interaction with other targets can also result in antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s pharmacokinetics and overall effectiveness . .

生化学分析

Biochemical Properties

LEVETIRACETAM-D6 interacts with several enzymes and proteins. For instance, it has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is believed to be its primary target . This interaction is thought to contribute to its antiepileptic properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to be effective in seizure control, indicating its influence on neuronal cell function . It is also suggested to have impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as SV2A . This interaction is thought to modulate synaptic neurotransmitter release, thereby exerting its antiepileptic effects .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been shown that chronic administration of Levetiracetam can decrease cortical Aβ42 levels and lower the amyloid plaque burden .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on the zebrafish model of epilepsy, it was found that this compound had significant effects on the transcriptome of the model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes minimal metabolism with 30% of the dose metabolized by hydrolysis to a deaminated metabolite . This metabolism is independent of the hepatic cytochrome P450 system and is via a type-B esterase enzyme located in whole blood .

Transport and Distribution

This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, indicating that it is distributed throughout the body .

Subcellular Localization

Given its interaction with SV2A, a protein located in synaptic vesicles, it is likely that this compound may also be found in these subcellular compartments .

特性

IUPAC Name

(2S)-2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHUVLMMVZITSG-QXMLZOKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])[C@@H](CC)C(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649402
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1133229-30-7
Record name (2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 4
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide

Q & A

Q1: Why was Levetiracetam-d6 chosen as the internal standard for this study?

A1: The research paper focuses on developing a method to quantify Lacosamide in human plasma. [] this compound, a deuterated analog of the antiepileptic drug Levetiracetam, was likely chosen due to its similar chemical structure and properties to Lacosamide. This similarity allows this compound to mimic the extraction and derivatization behavior of Lacosamide during sample preparation.

    Q2: How does the use of this compound contribute to the validation of the analytical method?

    A2: The inclusion of this compound as an internal standard is crucial for method validation. [] By comparing the signal response of Lacosamide to the known concentration of this compound, researchers can establish:

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。